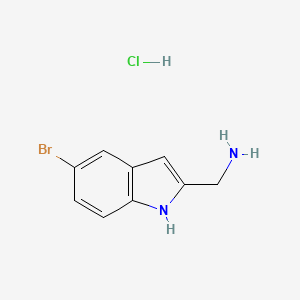

(5-bromo-1H-indol-2-yl)methanamine hydrochloride

説明

(5-Bromo-1H-indol-2-yl)methanamine hydrochloride is a halogenated indole derivative with a primary amine functional group at the 2-position of the indole ring, substituted by a bromine atom at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

特性

IUPAC Name |

(5-bromo-1H-indol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4,12H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCSYMAPJRRIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646155-43-2 | |

| Record name | (5-bromo-1H-indol-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bromination of Indole Derivatives

Selective bromination at the 5-position of indole is typically achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is carried out in solvents like acetic acid or dichloromethane under controlled temperature conditions (0–25°C) to avoid polybromination or substitution at undesired positions.

- Bromination can be performed on indole or protected indole derivatives.

- Reaction temperature is critical to maintain selectivity.

- Work-up involves quenching excess bromine and purification by filtration or extraction.

Introduction of the Methanamine Group

The 2-position functionalization with a methanamine group is commonly achieved by:

- Reductive amination of a 2-formylindole intermediate with ammonium acetate and a reducing agent like sodium cyanoborohydride.

- Alternatively, conversion of a 2-carboxyindole to the corresponding methyl ester, reduction to a hydroxymethyl intermediate, oxidation to a 2-formyl derivative, and then reductive amination.

This multi-step sequence allows precise installation of the aminomethyl group at the 2-position.

Representative Synthetic Sequence (Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Yield & Notes |

|---|---|---|---|---|

| 1 | Bromination | Indole + Br2 or NBS in AcOH/DCM at 0–25°C | 5-bromoindole | High regioselectivity, moderate to good yield |

| 2 | Esterification | 5-bromoindole-2-carboxylic acid + MeOH/HCl | 5-bromoindole-2-methyl ester | Methyl ester intermediate |

| 3 | Reduction | Lithium borohydride in THF | 5-bromoindole-2-hydroxymethyl | Hydroxymethyl intermediate |

| 4 | Oxidation | Dess-Martin periodinane in DCM | 5-bromoindole-2-formyl | Aldehyde intermediate |

| 5 | Reductive Amination | Ammonium acetate + NaCNBH3 in MeOH | (5-bromo-1H-indol-2-yl)methanamine | Final amine product |

| 6 | Salt Formation | HCl in suitable solvent | (5-bromo-1H-indol-2-yl)methanamine hydrochloride | Stable hydrochloride salt |

This sequence is adapted from detailed experimental procedures reported in peer-reviewed studies and patent literature.

Industrial Scale Considerations

Industrial synthesis adapts the above routes with optimizations for:

- Use of continuous flow reactors to improve reaction control and safety, especially for bromination steps.

- Automated synthesis platforms to enhance reproducibility and yield.

- Solvent and reagent selection to minimize environmental impact and waste.

- Scale-up of reductive amination with careful control of reducing agent stoichiometry.

These improvements ensure consistent quality of this compound for pharmaceutical and research applications.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Outcome/Products | Notes |

|---|---|---|---|

| Bromination | Br2 or NBS in AcOH/DCM | 5-bromoindole | Regioselective substitution at C-5 |

| Esterification | MeOH + HCl | Methyl ester of 5-bromoindole-2-carboxylic acid | Facilitates reduction step |

| Reduction | Lithium borohydride in THF | Hydroxymethyl intermediate | Mild reducing agent, good selectivity |

| Oxidation | Dess-Martin periodinane in DCM | 2-formylindole derivative | Mild oxidation suitable for sensitive indole |

| Reductive Amination | Ammonium acetate + NaCNBH3 in MeOH | (5-bromo-1H-indol-2-yl)methanamine | Efficient amine installation |

| Salt Formation | HCl in suitable solvent | Hydrochloride salt | Improves compound stability and handling |

Summary of Key Research Findings

- The regioselective bromination at the 5-position is critical and can be reliably achieved with NBS or bromine under controlled conditions.

- The 2-position aminomethyl group installation via reductive amination is a versatile and high-yielding method.

- The intermediate 2-formylindole derivatives are stable and suitable for further functionalization.

- Industrial processes emphasize scalability, safety, and environmental considerations without compromising product purity.

- The hydrochloride salt form enhances compound stability, facilitating storage and application in biological assays.

化学反応の分析

Types of Reactions

(5-bromo-1H-indol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different functionalized derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted indole derivatives, while oxidation and reduction can lead to different functionalized indoles .

科学的研究の応用

Chemistry

(5-bromo-1H-indol-2-yl)methanamine hydrochloride serves as a crucial building block for synthesizing more complex indole derivatives. It is utilized in various organic reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.

- Oxidation and Reduction : The indole ring undergoes transformations leading to different functionalized derivatives.

- Coupling Reactions : It can participate in Suzuki or Heck coupling to form complex molecules.

Biology

The compound has been extensively studied for its potential biological activities:

- Antimicrobial Properties : Research indicates significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL.

- Antifungal Activity : It demonstrates potent antifungal activity against pathogens like Cryptococcus neoformans, also with MIC values ≤ 0.25 µg/mL.

Medicine

The therapeutic potential of this compound is under investigation for:

- Cancer Treatment : Studies suggest it can induce apoptosis in cancer cell lines by modulating specific signaling pathways. The presence of bromine enhances its cytotoxic effects compared to non-brominated analogs.

- Drug Development : The compound is being explored for targeting specific receptors and enzymes, making it a candidate for new drug formulations.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| MRSA Inhibition | Enhanced antibacterial activity noted in compounds with halogen substitutions at the 5-position. |

| Antifungal Activity | Certain derivatives exhibited significant antifungal properties, indicating potential therapeutic applications. |

| Structure–Activity Relationship (SAR) | Research indicates that structural modifications optimize biological activity; bromine at the 5-position is beneficial for enhancing antimicrobial and anticancer effects. |

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound may have favorable absorption characteristics due to its small molecular size. Toxicological assessments indicate moderate skin and eye irritation potential, necessitating careful handling during laboratory use.

作用機序

The mechanism of action of (5-bromo-1H-indol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Key Molecular Data:

- Molecular Formula : C₉H₁₀BrClN₂ (from and )

- Average Molecular Weight : 275.57 g/mol ()

- Structure : Features a bromine atom at the indole’s 5-position and a methanamine group at the 2-position, protonated as a hydrochloride salt ().

- Synthesis : Typically prepared via nucleophilic substitution or reductive amination of 5-bromoindole precursors (inferred from analogous methods in ).

Comparison with Similar Compounds

The compound is compared to structurally related halogenated indoles, heterocyclic amines, and substituted methanamine hydrochlorides. Key differences lie in substituent positions, halogen type (Br vs. Cl), heterocycle core, and pharmacological properties.

Table 1: Structural and Molecular Comparison

Substituent Position and Halogen Effects

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance and electron-withdrawing effects compared to chlorine, altering binding affinity in biological targets (e.g., serotonin receptors) .

- Positional Isomerism : Moving the bromine from the 5- to 6-position (as in 2-(6-Bromo-1H-indol-3-yl)ethanamine HCl) shifts NMR signals (e.g., indole proton δ 7.4 → 7.6) and modulates receptor selectivity .

Heterocycle Core Variations

- Indole vs. Thiophene/Thiazole: Indole derivatives exhibit stronger π-π stacking interactions in protein binding compared to thiophene or thiazole analogs. For example, benzo[b]thiophen-2-yl methanamine HCl shows reduced solubility in methanol-d4 (δ 3.5 ppm for NH₂) versus indole derivatives .

生物活性

(5-bromo-1H-indol-2-yl)methanamine hydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.

Molecular Formula : C9H10BrClN2

Molecular Weight : 261.55 g/mol

CAS Number : 1646155-43-2

This compound is an indole derivative, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Indole derivatives, including this compound, are believed to exert their effects through multiple mechanisms:

- Receptor Binding : These compounds can bind to various receptors, influencing cellular signaling pathways. For instance, they have shown affinity for serotonin receptors, which are crucial in many physiological processes.

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .

- Cellular Interactions : Indole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- Against Methicillin-resistant Staphylococcus aureus (MRSA) : This compound has demonstrated promising activity against MRSA with a Minimum Inhibitory Concentration (MIC) as low as 0.25 µg/mL. Its structural features, particularly halogen substitution at the 5-position, are critical for enhancing its antibacterial efficacy .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | ≤ 0.25 | Anti-MRSA |

| 6-methoxy-phenethyl-indole-imidazole | ≤ 0.25 | Anti-C. neoformans |

Anticancer Properties

The compound has also been evaluated for its anticancer properties:

- Cell Viability Studies : In vitro studies indicate that it can reduce cell viability in various cancer cell lines through induction of apoptosis and inhibition of proliferation .

Cytotoxicity Evaluation

In assessing the cytotoxicity of this compound, researchers found that it exhibited low toxicity towards normal human cells while maintaining high antimicrobial activity:

| Compound | Cytotoxicity (HEK293) | Hemolytic Activity |

|---|---|---|

| This compound | Low | None observed |

Case Studies and Research Findings

-

Study on MRSA Inhibition :

A recent study screened various indole derivatives for their antibacterial properties against MRSA. The findings indicated that compounds with halogen substitutions at the 5-position showed significantly enhanced activity compared to their non-halogenated counterparts . -

Antifungal Activity Against Cryptococcus neoformans :

Another investigation revealed that certain derivatives of this compound exhibited potent antifungal activity with MIC values ≤ 0.25 µg/mL, indicating their potential as therapeutic agents against fungal infections . -

Structure–Activity Relationship Studies :

Research has focused on the structural modifications of indole derivatives to optimize their biological activity. The presence of bromine at the 5-position was found to be particularly beneficial in enhancing both antimicrobial and anticancer activities .

Q & A

Q. What are the recommended synthetic routes for (5-bromo-1H-indol-2-yl)methanamine hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of 5-bromoindole derivatives. Key intermediates, such as (5-bromo-1H-indol-2-yl)methanol, can be generated using bromination followed by reduction. Characterization of intermediates should include NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment (>95%). For crystalline intermediates, X-ray crystallography (using SHELX programs for refinement) is recommended to resolve stereochemical ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation. Handle in a fume hood with PPE (gloves, lab coat, goggles). In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if irritation persists. Safety protocols align with GHS guidelines for similar hydrochloride salts .

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

- Methodological Answer : Use LC-MS to verify molecular weight (expected [M+H]⁺: ~245.5) and detect impurities. Elemental analysis (C, H, N, Cl) should match theoretical values (e.g., C: ~40.2%, H: ~3.9%). FTIR can confirm amine (-NH₂) and hydrochloride (-Cl⁻) functional groups. Cross-reference with commercial building block catalogs for spectral benchmarks .

Advanced Research Questions

Q. How can researchers address low yields in the final reductive amination step during synthesis?

- Methodological Answer : Optimize reaction parameters:

- Catalyst screening : Test NaBH₃CN vs. Pd/C/H₂ for selectivity.

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Maintain 0–5°C to minimize side reactions.

Monitor progress via TLC (silica gel, ethyl acetate/hexane) and isolate impurities using preparative HPLC .

Q. What strategies can resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Perform solubility profiling in DMSO, water, and ethanol at 25°C using UV-Vis spectroscopy. If data conflicts with literature, consider:

Q. How might this compound be applied in enzyme inhibition studies, based on structural analogs?

- Methodological Answer : The indole scaffold and primary amine group suggest potential as a lysyl oxidase (LOX) or monoamine oxidase (MAO) inhibitor. Design assays using:

- LOXL2 inhibition : Measure IC₅₀ via fluorometric detection of H₂O₂ release.

- Selectivity profiling : Compare activity against MAO-A/B and SSAO using recombinant enzymes.

Structural analogs like (2-chloropyridin-4-yl)methanamine hydrochloride (LOXL2 IC₅₀: 126 nM) provide methodological precedents .

Q. What experimental approaches can validate crystallographic data for hydrochloride salts of similar amines?

- Methodological Answer : For single-crystal X-ray diffraction:

- Data collection : Use high-resolution synchrotron sources to resolve Cl⁻ placement.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

Compare with Cambridge Structural Database entries for indole derivatives to identify packing anomalies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting purity assessments (e.g., HPLC vs. elemental analysis)?

- Methodological Answer : Discrepancies may arise from hygroscopicity or residual solvents. Address by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。